molecular formula C8H15FO2S B2381218 2-Cyclohexylethanesulfonyl fluoride CAS No. 2138407-98-2

2-Cyclohexylethanesulfonyl fluoride

Cat. No.: B2381218
CAS No.: 2138407-98-2
M. Wt: 194.26
InChI Key: SIZAVGXXFVJSHV-UHFFFAOYSA-N
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Description

2-Cyclohexylethanesulfonyl fluoride is a valuable chemical reagent designed for research applications, particularly in the fields of chemical biology and medicinal chemistry. As a member of the sulfonyl fluoride family, this compound is characterized by its unique balance of high reactivity and stability under physiological conditions, making it an excellent candidate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx is a powerful next-generation click reaction that enables the reliable and modular synthesis of complex molecules, making this reagent useful for developing polymers, bioconjugates, and diverse compound libraries . In life sciences research, sulfonyl fluorides are increasingly employed as covalent inhibitors and activity-based probes (ABPs) to study enzyme function. The sulfonyl fluoride moiety can selectively and irreversibly bind to serine, threonine, and tyrosine residues in enzyme active sites, facilitating target identification and mechanistic studies . While this compound is a structural analog, related sulfonyl fluorides like methanesulfonyl fluoride (MSF) are well-documented as potent and selective irreversible inhibitors of acetylcholinesterase (AChE), demonstrating high selectivity for the central nervous system in preclinical models . This suggests potential research applications for this compound in neuroscience and enzymology. The cyclohexylethane backbone of this molecule contributes to enhanced lipophilicity, which may promote better cell membrane permeability for intracellular target engagement. This compound is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, as sulfonyl fluorides are generally hazardous and can be highly toxic .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZAVGXXFVJSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138407-98-2
Record name 2-cyclohexylethane-1-sulfonyl fluoride
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Synthetic Methodologies for 2 Cyclohexylethanesulfonyl Fluoride and Analogous Alkylsulfonyl Fluorides

Historical Perspectives and Evolution of Sulfonyl Fluoride (B91410) Synthesis

Historically, the most common method for preparing sulfonyl fluorides was the halogen exchange (Halex) reaction of precursor sulfonyl chlorides. acs.orgrsc.orgnih.gov This classical strategy involves treating a sulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride, to substitute the chlorine atom with fluorine. acs.orgnih.gov

Classical Synthesis of Sulfonyl Fluorides via Halogen Exchange

Precursor Reagent Product Key Features

However, this long-established route has significant drawbacks. Sulfonyl chlorides are often unstable, moisture-sensitive, and toxic, making them difficult to handle and store. acs.orgrsc.orgorganic-chemistry.org Their synthesis frequently requires harsh and toxic chlorinating agents. acs.org These limitations have driven the evolution of sulfonyl fluoride synthesis towards methods that utilize more stable, accessible, and safer starting materials. rsc.orgresearchgate.net

Advanced and Green Synthesis Strategies

In response to the limitations of classical methods, a new generation of synthetic strategies has emerged. These advanced approaches prioritize efficiency, safety, and environmental considerations, employing a wider range of precursors and innovative activation techniques.

A significant advancement has been the development of methods that use readily available and stable thiols (R-SH) and disulfides (R-S-S-R) as starting materials. researchgate.netacs.org These protocols typically involve an oxidative fluorination process.

One approach involves the oxidation of thiols with an oxidant like sodium hypochlorite (B82951) (NaOCl) to generate a sulfonyl chloride intermediate in situ, which then undergoes a halogen exchange with a fluoride source. mdpi.comccspublishing.org.cn More recently, greener protocols have been developed using NaOCl·5H₂O as a benign oxidant and potassium fluoride (KF) as the fluorine source, allowing the reaction to proceed efficiently at ambient temperatures. acs.orgresearchgate.net

Another powerful reagent for this transformation is Selectfluor, which can function as both the oxidant and the electrophilic fluorine source, converting disulfides into the corresponding sulfonyl fluorides in good to excellent yields. mdpi.comccspublishing.org.cn

A notable green development involves the reaction of thiols or disulfides with SHC5® (a stabilized sodium hypochlorite complex) and potassium fluoride. This method is environmentally friendly, producing only non-toxic sodium and potassium salts as byproducts, and is scalable and safe for industrial applications. sciencedaily.com

Synthesis of Sulfonyl Fluorides from Thiols and Disulfides

Starting Material Reagents Key Advantages
Thiols / Disulfides NaOCl·5H₂O, KF Green oxidant, readily available materials. acs.org
Disulfides Selectfluor Acts as both oxidant and fluorine source. mdpi.comccspublishing.org.cn

Electrochemical synthesis has surfaced as a powerful and environmentally benign strategy for preparing sulfonyl fluorides. nih.govconsensus.app This method avoids the need for stoichiometric chemical oxidants by using an electric current to drive the oxidative coupling of thiols or disulfides with a fluoride source. acs.orgrsc.org

In a typical setup, a thiol or disulfide is subjected to anodic oxidation in the presence of potassium fluoride (KF), an inexpensive and safe source of fluoride. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, aryl, and heteroaryl thiols. rsc.orgnih.gov Kinetic studies have shown that the thiol is rapidly converted to the corresponding disulfide, which is then oxidized further to form the sulfonyl fluoride. acs.org This process is highly efficient and minimizes waste, aligning with the principles of green chemistry. ccspublishing.org.cn

Electrochemical methods have also been successfully applied to other precursors, such as sulfonyl hydrazides, further broadening the utility of this technique. rsc.orgrsc.org

Representative Electrochemical Synthesis

Starting Material Fluoride Source Electrode Key Features
Thiols or Disulfides Potassium Fluoride (KF) Graphite Anode / Stainless Steel Cathode Mild conditions, avoids chemical oxidants, broad scope. acs.org

The direct introduction of the sulfonyl fluoride group (–SO₂F) can be achieved through the fluorosulfurylation of organometallic reagents. This approach is particularly useful for creating carbon-sulfur bonds directly. A prominent example is the reaction of Grignard reagents (R-MgX) with sulfuryl fluoride (SO₂F₂). mdpi.comrsc.org

This one-pot method allows for the synthesis of alkyl, aryl, and heteroaryl sulfonyl fluorides by adding the corresponding Grignard reagent to a solution of sulfuryl fluoride at room temperature. mdpi.comrsc.org The versatility of this method is enhanced by its applicability to sequential one-pot reactions, where the initially formed sulfonyl fluoride can be further transformed into other important sulfur-containing compounds. rsc.org The use of organometallic compounds like organolithiums and organocuprates also features in related synthetic strategies for forming C-S bonds. acs.orgyoutube.com

Handling gaseous reagents like sulfuryl fluoride can be challenging due to toxicity and the need for specialized equipment. sigmaaldrich.com To overcome this, stable, solid, and easy-to-handle reagents have been developed. A leading example is [4-(acetylamino)phenyl]imidodisulfuryl difluoride, commonly known as AISF. sigmaaldrich.comacs.org

AISF is a bench-stable, crystalline solid that serves as an effective reagent for installing the SO₂F functional group onto phenols and amines under mild, room-temperature conditions. sigmaaldrich.com Its use obviates the need for gaseous SO₂F₂, making the synthesis of fluorosulfates and sulfamoyl fluorides more accessible and safer. sigmaaldrich.comnih.gov Another solid reagent, fluorosulfuryl imidazolium (B1220033) triflate salt (SuFExIT), has also been developed to provide a safe and convenient source of the fluorosulfuryl moiety. nih.gov

Advantages of Solid SO₂F Surrogates

Reagent Properties Applications
AISF Bench-stable, crystalline, non-hygroscopic solid. Synthesis of fluorosulfates and sulfamoyl fluorides. sigmaaldrich.com

| SuFExIT | Solid SO₂F⁺ donor salt. | Introduces the SO₂F group with precise control. nih.gov |

Chemo- and Regioselective Synthesis of Complex 2-Cyclohexylethanesulfonyl Fluoride Derivatives

A key feature of the sulfonyl fluoride group is its relative stability, which allows for the chemical manipulation of other functional groups within the same molecule without affecting the SO₂F moiety. researchgate.netnih.govresearchgate.net This chemoselectivity is crucial for the synthesis of complex, highly functionalized molecules, including derivatives of this compound.

The SO₂F group is tolerant of a wide range of reaction conditions, including those used for transition-metal-catalyzed cross-couplings, amide and ester formations, and even directed ortho-lithiations. researchgate.netresearchgate.net This robustness allows for a modular approach to synthesis, where a simple alkylsulfonyl fluoride can be elaborated into a more complex structure.

For example, multifunctional alkenylsulfonyl fluorides can undergo a variety of orthogonal derivatization reactions. These include nucleophilic substitution at the sulfur atom, conjugate addition to the double bond, and palladium-catalyzed hydrogenation, all while preserving the sulfonyl fluoride group. nih.gov Similarly, β-sulfonyl aliphatic sulfonyl fluorides can be synthesized and then selectively modified using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to introduce new functionalities. rsc.org This controlled reactivity enables the design and synthesis of a diverse toolbox of sulfonyl fluoride-containing probes and building blocks for applications in chemical biology and drug discovery. researchgate.netnih.gov

Multicomponent and One-Pot Synthesis Approaches for Sulfonyl Fluorides

A variety of substrates have been successfully employed in one-pot and multicomponent strategies for the synthesis of sulfonyl fluorides. These methods often involve the in situ generation of a reactive sulfur-containing intermediate, which is then trapped by a fluoride source.

One notable multicomponent approach involves the reaction of in situ generated arynes, secondary amines, and sulfuryl fluoride (SO₂F₂). mdpi.com This method allows for the synthesis of 2-amino-substituted arylsulfonyl fluorides in a single step. mdpi.com While this specific example leads to aryl derivatives, the principle of combining multiple components to build a complex sulfonyl fluoride structure is a key aspect of these advanced synthetic routes.

Another innovative multicomponent strategy for the synthesis of aryl sulfonyl fluorides utilizes aryltriazenes, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA). bohrium.comresearchgate.netresearchgate.net This metal- and catalyst-free method proceeds under simple reaction conditions and demonstrates broad functional group tolerance, offering a practical route to a diverse range of sulfonyl fluorides. bohrium.comresearchgate.net

One-pot syntheses often focus on the conversion of readily available starting materials, such as sulfonic acids and their salts, into sulfonyl fluorides. A facile cascade process has been developed for this transformation using cyanuric chloride and potassium bifluoride (KHF₂). rsc.orgnih.govrsc.org This transition-metal-free method is notable for its mild reaction conditions and the use of inexpensive and easy-to-handle reagents. rsc.orgnih.gov The reaction proceeds via the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic fluorination. mdpi.com The choice of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, is crucial for the efficiency of the transformation. rsc.orgnih.gov

The scope of this one-pot conversion of sulfonic acids and sulfonates to sulfonyl fluorides is broad, accommodating various functional groups. Below is a summary of representative examples and their yields.

Starting MaterialCatalyst (5 mol%)ProductYield (%)
Sodium 4-methylbenzenesulfonateTBAB4-Methylbenzenesulfonyl fluoride95
Sodium 4-methoxybenzenesulfonateTBAB4-Methoxybenzenesulfonyl fluoride92
Sodium 4-chlorobenzenesulfonateTBAB4-Chlorobenzenesulfonyl fluoride85
4-Methylbenzenesulfonic acidTMAC4-Methylbenzenesulfonyl fluoride88
4-Bromobenzenesulfonic acidTMAC4-Bromobenzenesulfonyl fluoride81
Naphthalene-2-sulfonic acidTMACNaphthalene-2-sulfonyl fluoride75

Furthermore, photoredox catalysis has enabled a three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts using potassium bifluoride as the fluorine source. figshare.com This metal-free approach is particularly attractive for its mild conditions and its applicability to late-stage fluorosulfonylation of complex molecules. figshare.com

Electrochemical methods also offer a green and efficient one-pot synthesis of sulfonyl fluorides from thiols or disulfides and potassium fluoride (KF). acs.org This oxidant- and catalyst-free approach is distinguished by its mild conditions and broad substrate scope, which includes alkyl, benzyl, and aryl thiols. acs.org

While the direct one-pot or multicomponent synthesis of this compound is not explicitly detailed in the reviewed literature, the principles established for the synthesis of other alkyl and aryl sulfonyl fluorides are applicable. For instance, a one-pot, two-step procedure starting from an aryl bromide and DABSO, catalyzed by a palladium complex, generates a sulfinate intermediate that can be further reacted to yield the corresponding sulfonyl fluoride. mdpi.com The extension of such methods to alkyl halides or other suitable precursors could provide a viable route to this compound and its analogs.

The versatility of one-pot and multicomponent reactions is a testament to the ongoing innovation in synthetic chemistry, providing powerful tools for the efficient construction of sulfonyl fluorides from a range of readily accessible starting materials.

Mechanistic Investigations of 2 Cyclohexylethanesulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Mechanisms

The SuFEx reaction is a cornerstone of modern click chemistry, providing a reliable method for forming robust chemical linkages. sigmaaldrich.comnih.gov The general stability of the sulfur(VI)-fluoride bond, with a bond energy significantly higher than that of a sulfur(VI)-chloride bond, means that sulfonyl fluorides like 2-Cyclohexylethanesulfonyl fluoride are resistant to many chemical transformations, including reduction. sigmaaldrich.comchem-station.com However, under specific catalytic conditions, this bond can be readily activated to react with nucleophiles. chem-station.com

Activation of the S-F Bond: Role of Catalysts and Additives (e.g., HF₂⁻ anion)

The activation of the otherwise inert S-F bond is crucial for the SuFEx reaction to proceed. A variety of catalysts and additives have been developed to facilitate this process. These can be broadly categorized into basic and acidic catalysts.

Base-Mediated Activation: Nitrogenous Lewis bases are commonly employed as catalysts. nih.gov The reactivity of these catalysts generally correlates with their pKaH values. nih.gov

Tertiary Amines and Superbases: Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are effective in activating the S-F bond, particularly in silicon-mediated SuFEx reactions. nih.gov DBU's high basicity allows it to activate the S-F bond for reaction with nucleophiles like aryl silyl (B83357) ethers. nih.gov However, these strong bases can be problematic when substrates contain sensitive functional groups, as alkyl sulfonyl fluorides can undergo deprotonation at the α-carbon, leading to elimination side reactions. nih.gov

Lewis Acid-Base Combination: In some cases, a combination of a Lewis acid and a Lewis base can be used. For instance, Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to efficiently drive the exchange reaction at room temperature. nih.gov It is proposed that the Ca(NTf₂)₂ activates the sulfonyl fluoride, while DABCO activates the amine nucleophile. nih.gov

Acidic Activation:

Bifluoride (HF₂⁻) Anion: Bifluoride salts (Q⁺[FHF]⁻) have emerged as highly efficient catalysts for SuFEx reactions. nih.govnih.gov These salts are significantly more active than organosuperbases, allowing for much lower catalyst loadings (as low as 0.05–0.1 mol%). nih.govnih.gov The bifluoride ion is acidic and is particularly advantageous for substrates sensitive to strong bases, such as aliphatic sulfonyl fluorides. nih.govnih.gov In reactions involving silyl-protected phenols, the bifluoride anion is thought to rapidly deprotect the phenol (B47542), generating a highly reactive phenolate. nih.gov

Proton and Silicon Activation: The activation of the S-F bond can also be assisted by protons (H⁺) or silicon-based reagents. chem-station.comnih.gov The formation of the strong Si-F bond is a powerful driving force in reactions involving silyl-protected nucleophiles. nih.gov The "on-water" effect, where the reaction rate is accelerated in aqueous-organic biphasic mixtures, highlights the role of proton interactions at the phase boundary in activating the S-F bond. nih.gov

Catalyst/AdditiveTypeTypical LoadingSubstrate CompatibilityMechanism of Activation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Organosuperbase10-30 mol%Good for aryl sulfonyl fluorides; can cause side reactions with alkyl sulfonyl fluorides. nih.govGeneral base catalysis, activation of S-F bond. nih.gov
Bifluoride Salts (Q⁺[FHF]⁻) Acidic0.05-0.1 mol%Excellent for a broad scope, including sensitive alkyl sulfonyl fluorides. nih.govnih.govDeprotection of silyl ethers; proton-assisted activation. nih.govnih.gov
Ca(NTf₂)₂ / DABCO Lewis Acid / Lewis BaseNot specifiedEffective for sulfamoyl fluorides. nih.govDual activation: Lewis acid activates S-F bond, Lewis base activates nucleophile. nih.gov
Protons (e.g., "on-water") AcidicNot applicableBroadHydrogen bonding at the aqueous-organic interface facilitates S-F bond activation. nih.gov

Nucleophilic Attack Pathways and Fluoride Expulsion Dynamics

The core of the SuFEx reaction is the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. ccspublishing.org.cn While the exact mechanism is still a subject of investigation, it is generally considered to proceed through a nucleophilic addition-elimination pathway. chem-station.com

The reaction involves the attack of a nucleophile (e.g., an alcohol, amine, or phenolate) on the sulfur center. ccspublishing.org.cnchem-station.com This leads to the formation of a transient, hypervalent sulfur intermediate. nih.gov The stability of this intermediate and the subsequent expulsion of the fluoride anion are key to the reaction's success. nih.gov

In many SuFEx reactions, particularly those involving phenols, the nucleophile is protected as a silyl ether. nih.govnih.gov The use of silyl ethers is advantageous because the fluoride anion, once expelled, is readily trapped by the silicon atom to form a very stable Si-F bond. nih.gov This step is thermodynamically favorable and helps to drive the reaction to completion by keeping the concentration of free fluoride low. nih.gov

The reaction can proceed through either a dissociative or an associative pathway with a concerted intermediary. nih.gov The rapid exchange observed between ¹⁸F and ¹⁹F at the S(VI) center suggests that the redistribution of ligands on a putative hypervalent intermediate might facilitate the SuFEx process. nih.gov

Influence of Protein Environment and Hydrogen Bonding in Bioconjugation Reactions

Sulfonyl fluorides are valuable tools in chemical biology, serving as covalent probes and inhibitors for proteins. researchgate.netrsc.org Their utility stems from a unique balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues within a protein's binding pocket. researchgate.netrsc.org An otherwise stable sulfonyl fluoride can be "activated" by its local chemical environment within a protein. nih.gov

This proximity-enabled reactivity is crucial for their function as covalent warheads. escholarship.orgnih.gov The protein environment can influence the reactivity of a sulfonyl fluoride in several ways:

Local Concentration: The binding of the sulfonyl fluoride-containing molecule to the protein increases its effective concentration near the target residue.

Residue pKa Perturbation: The microenvironment of the protein's active site can alter the pKa of nucleophilic amino acid side chains, making them more reactive at physiological pH. rsc.org

Hydrogen Bonding: Hydrogen bonding interactions between the sulfonyl fluoride group and residues in the protein binding site can polarize and weaken the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. nih.gov

Sulfonyl fluorides have been shown to react with a variety of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine. rsc.orgacs.orgnih.gov The reaction with cysteine is also possible, but the resulting thiosulfonate ester adduct is often unstable. rsc.orgnih.gov The selectivity for a particular residue can be tuned by the electronic properties of the sulfonyl fluoride and is highly dependent on the specific protein context. rsc.orgnih.gov For example, tetramethylguanidine has been used as a catalyst to achieve selective deprotonation and modification of tyrosine residues over other nucleophilic amino acids. nih.gov

Amino Acid ResidueReactivity with Sulfonyl FluoridesStability of Adduct
Tyrosine ReactiveStable. rsc.orgacs.org
Lysine ReactiveStable. rsc.orgacs.org
Histidine ReactiveGenerally stable, but can be labile in some cases. rsc.org
Cysteine ReactiveUnstable thiosulfonate ester adduct. rsc.orgnih.gov
Serine Reactive in specific contexts (e.g., protease active sites).Stable. rsc.orgnih.gov
Threonine Reactive in specific contexts.Stable. nih.gov

Electrophilic and Nucleophilic Fluorination Pathways Relevant to Sulfonyl Fluorides

Beyond their role as electrophiles in SuFEx reactions, sulfonyl fluorides can also participate in other fluorination pathways.

Sulfonyl Fluorides as Electrophilic Fluorinating Reagents

In certain contexts, sulfonyl fluorides can act as a source of electrophilic fluorine for the fluorination of other molecules, a process known as deoxyfluorination. ccspublishing.org.cn This reactivity is less common than their use in SuFEx but represents an important aspect of their chemistry.

For example, a one-pot, two-step method has been developed where a sulfinate salt, generated in situ from an aryl bromide or alkenyl triflate using a palladium catalyst and a sulfur dioxide source like DABSO, is treated with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov This process ultimately yields a sulfonyl fluoride, but it illustrates the interplay between sulfonyl intermediates and electrophilic fluorinating agents. ccspublishing.org.cnnih.gov

In another example, the oxidative fluorination of thiols or disulfides with an electrophilic fluorinating reagent like Selectfluor™ can produce sulfonyl fluorides. researchgate.netnih.gov In this proposed mechanism, a sulfur atom is first fluorinated to form a sulfonium (B1226848) intermediate, which is then further oxidized to the sulfonyl fluoride. nih.gov

Nucleophilic Substitution at the Sulfur(VI) Center

The sulfur atom in this compound is at the S(VI) oxidation state and serves as an electrophilic center. It can undergo nucleophilic substitution, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This type of reaction has become a powerful tool in chemical synthesis due to the unique combination of stability and reactivity of the S-F bond. nih.gov

The general mechanism for nucleophilic substitution at the sulfur(VI) center of an alkylsulfonyl fluoride like this compound involves the attack of a nucleophile on the sulfur atom. This process typically proceeds through a trigonal bipyramidal intermediate or transition state, leading to the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride towards nucleophiles can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Common nucleophiles in these reactions include phenols, amines, and alcohols. For instance, the reaction with a phenol would yield a sulfonate ester, while reaction with an amine would produce a sulfonamide. These transformations are often facilitated by a base, which deprotonates the nucleophile to increase its reactivity.

A variety of functionalized cyclic alkenylsulfonyl fluorides have been shown to undergo nucleophilic substitution at the sulfur center. nih.gov For example, reaction with p-methoxyphenol can form a sulfonate ester, and reaction with pyrrolidine (B122466) can yield a sulfonamide. nih.gov This highlights the versatility of the sulfonyl fluoride group in forming new bonds.

Table 1: Examples of Nucleophilic Substitution at the Sulfur(VI) Center of Alkenylsulfonyl Fluorides

Alkenylsulfonyl FluorideNucleophileProductYield (%)
5bp-MethoxyphenolSulfonate Ester 684
5bPyrrolidineSulfonamide 751

Data sourced from a study on cyclic alkenylsulfonyl fluorides. nih.gov

The stability of the S-F bond makes sulfonyl fluorides generally resistant to hydrolysis under neutral conditions, yet they can be activated for reaction under specific conditions, making them valuable reagents in various synthetic applications, including drug discovery and materials science. nih.gov

Radical-Mediated Transformations Involving Alkylsulfonyl Fluorides

Alkylsulfonyl fluorides can also participate in radical-mediated transformations. These reactions often involve the generation of a sulfonyl radical (R-SO₂•), which can then engage in various downstream processes. While the direct homolytic cleavage of the strong S-F bond to generate a fluorosulfonyl radical (•SO₂F) is challenging due to its high bond dissociation energy, radical processes involving the alkyl portion of the molecule or the addition of sulfonyl radicals to unsaturated systems are more common. researchgate.net

One significant area of research is the radical 1,2-difunctionalization of unactivated alkenes. In these reactions, a fluorosulfonyl radical, which can be generated from precursors like alkynyl sulfonyl fluorides, adds to an alkene. mdpi.com This addition generates an adduct radical that can be trapped by another reagent. mdpi.com This methodology allows for the synthesis of complex molecules containing the sulfonyl fluoride moiety. mdpi.com

Mechanistic studies, including radical inhibition experiments, have been conducted to support the proposed radical pathways. researchgate.net For instance, the presence of a radical inhibitor would be expected to quench the reaction, providing evidence for the involvement of radical intermediates.

The general steps in a radical-mediated transformation involving an alkene and a source of the fluorosulfonyl radical can be outlined as:

Initiation: Generation of a radical species, often with a radical initiator like AIBN.

Propagation:

Addition of the fluorosulfonyl radical (•SO₂F) to an alkene to form a carbon-centered radical.

Trapping of this radical by another species to form the final product and regenerate a radical to continue the chain.

Termination: Combination of two radical species.

Table 2: Scope of Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes

Alkene SubstrateBifunctional ReagentProductYield (%)
1-Benzoyl-4-vinylpiperidineSASF 2a3aa93
2-Ethylhex-1-eneSASF 2a3ba88
N-AllylacetamideSASF 2a3ca80
Allyl tosylateSASF 2a3da81

Data sourced from a study on radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. mdpi.com

These radical processes demonstrate the utility of sulfonyl fluorides in constructing complex molecular architectures under mild, transition-metal-free conditions. mdpi.com

Computational and Experimental Mechanistic Elucidation of Reaction Intermediates

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways. These calculations can provide insights into the energetics of different mechanistic possibilities, the structures of transition states, and the nature of reaction intermediates. For example, DFT has been used to model the free energy profile of radical chain reactions involving sulfonyl fluorides, helping to rationalize the observed selectivity and reactivity.

Experimental Techniques: A variety of experimental methods are employed to probe reaction mechanisms:

Radical Inhibition Studies: As mentioned previously, the use of radical scavengers can indicate the presence of radical intermediates. researchgate.net

Radical Clock Experiments: These experiments involve the use of a substrate that can undergo a predictable unimolecular rearrangement if a radical intermediate is formed. The observation of the rearranged product provides strong evidence for a radical mechanism. researchgate.net

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize reaction intermediates, although the short lifetimes of many radical species can make this challenging.

Through the synergistic application of these computational and experimental approaches, a detailed understanding of the reaction mechanisms of sulfonyl fluorides can be achieved. This knowledge is crucial for the rational design of new synthetic methods and the development of novel applications for this important class of compounds.

Advanced Spectroscopic and Computational Characterization of 2 Cyclohexylethanesulfonyl Fluoride

Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

No experimental spectroscopic data for 2-Cyclohexylethanesulfonyl fluoride (B91410) could be located. A detailed analysis requires experimental spectra (FTIR, Raman, NMR) and mass spectrometric data, which are not available.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

A specific Fourier Transform Infrared (FTIR) or Raman spectrum for 2-Cyclohexylethanesulfonyl fluoride is not available in the public domain. Therefore, a detailed analysis of its functional groups based on experimental vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Connectivity and Environment

Specific ¹H, ¹³C, and ¹⁹F NMR data for this compound are not documented in the searched literature. huji.ac.ilbiophysics.orgwikipedia.org Without this data, a discussion of the chemical shifts, coupling constants, and connectivity of the molecule is not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

An experimental mass spectrum for this compound, which would confirm its molecular weight and reveal its characteristic fragmentation patterns, is not available.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database or other public repositories. Therefore, its solid-state structure, including bond lengths and angles, has not been experimentally determined.

Computational Chemistry Approaches for Understanding Reactivity and Structure

No computational studies specifically targeting this compound were found in the scientific literature.

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

There are no published Quantum Mechanical (QM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations for this compound. Such studies would provide theoretical insights into its electronic structure, geometry, and reactivity, but this research has not been reported.

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT calculations provide critical insights into the distribution of electron density, the energies of molecular orbitals, and the energetics of potential chemical transformations.

DFT studies are instrumental in determining the ground-state electronic properties of fluorinated compounds. researchgate.net By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G**, one can obtain an optimized molecular geometry and a detailed picture of the electronic landscape. researchgate.net The calculated electronic properties, such as the electrostatic potential surface, highlight the electrophilic nature of the sulfur atom in the sulfonyl fluoride group, which is crucial for its reactivity. nih.gov This increased electrophilicity at the sulfur(VI) center is a key factor in reactions like the Sulfonyl Fluoride Exchange (SuFEx) click reaction. nih.gov

Furthermore, DFT calculations allow for the determination of key quantum chemical descriptors. These descriptors are essential for predicting the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT The following data is illustrative and based on typical values for similar sulfonyl fluorides.

Electronic Property Calculated Value Significance
HOMO Energy -7.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.3 eV Relates to the chemical reactivity and kinetic stability. A larger gap implies higher stability. arxiv.org
Dipole Moment 3.5 D Quantifies the overall polarity of the molecule, influencing its interactions with other polar molecules and solvents.

| Mulliken Charge on Sulfur | +2.8 | Highlights the significant positive charge on the sulfur atom, making it a prime target for nucleophilic attack. |

In the context of reaction energetics, DFT is employed to model the energy profiles of reactions involving this compound. For instance, the energy barrier for the nucleophilic substitution at the sulfonyl fluoride group can be calculated. This provides a quantitative measure of the compound's reactivity towards various nucleophiles. Understanding these energy barriers is critical for designing synthetic routes and predicting reaction outcomes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for understanding the explicit effects of the surrounding solvent. nih.govmdpi.com

The presence of the cyclohexyl ring and the ethyl linker introduces significant conformational flexibility. MD simulations can reveal the preferred conformations of the molecule in different environments by simulating the atomic motions over a period of time. nih.gov This analysis helps in identifying the most stable, low-energy conformers and the energy barriers between them. The conformational state of the molecule can significantly impact its reactivity and how it interacts with other molecules.

Solvent effects play a crucial role in the behavior of molecules in solution. researchgate.net MD simulations explicitly model the interactions between the solute (this compound) and the individual solvent molecules. This allows for a detailed analysis of the solvation shell structure and the specific interactions, such as hydrogen bonding, that may occur. mdpi.com The nature of the solvent can influence the conformational preferences of the solute and can also affect reaction rates and mechanisms. researchgate.net

For example, MD simulations can be used to calculate the radial distribution function (RDF) between the fluorine atom of the sulfonyl fluoride group and the hydrogen atoms of a protic solvent like water. The RDF provides a measure of the probability of finding a solvent atom at a certain distance from the solute atom, revealing the structure of the solvation shell.

Table 2: Illustrative Conformational and Solvent Interaction Data from MD Simulations The following data is illustrative and based on typical findings for similar molecules in aqueous solution.

Parameter Description Illustrative Finding
Dihedral Angle (C-C-S-F) Describes the rotation around the sulfur-carbon bond. The simulation reveals two major low-energy conformers with dihedral angles around 60° (gauche) and 180° (anti).
Cyclohexane Conformation Describes the chair, boat, or twist-boat conformation of the cyclohexyl ring. The chair conformation is found to be the most predominant and stable form throughout the simulation.
Radial Distribution Function g(r) for F···H-O(water) Indicates the probability of finding a water hydrogen atom at a distance r from the fluorine atom. A sharp peak at approximately 2.5 Å suggests a structured solvation shell with potential for weak hydrogen bonding interactions.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | The sulfonyl fluoride group exhibits a consistently high SASA, indicating its exposure and availability for interactions. |

Applications of 2 Cyclohexylethanesulfonyl Fluoride in Advanced Organic Synthesis and Chemical Biology

Integration into Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing chemical modifications at the final stages of a complex molecule's synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the molecule from scratch. The sulfonyl fluoride (B91410) group is exceptionally well-suited for LSF due to its remarkable stability and orthogonal reactivity. exlibrisgroup.com

The S(VI)-F bond is robust and can withstand a wide variety of reaction conditions, allowing the sulfonyl fluoride moiety to be carried through multiple synthetic steps. chemrxiv.org When desired, the group can be activated for reaction with a broad range of nucleophiles. A notable application of this concept is in the synthesis of analogues of the marketed drug Fedratinib. chemrxiv.org By incorporating a sulfonyl fluoride, chemists can perform late-stage diversification at the sulfonamide position, providing a straightforward route to a library of related compounds for biological screening. chemrxiv.org Similarly, this strategy has been employed for the late-stage ¹⁸F fluorination of drug-like derivatives, highlighting its utility in creating molecules for both therapeutic and diagnostic purposes. researchgate.net The use of an aliphatic sulfonyl fluoride like 2-cyclohexylethanesulfonyl fluoride in such a strategy would enable the introduction of a flexible, lipophilic cyclohexylethyl group, which could significantly influence the pharmacological properties of the parent molecule.

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules to probe biological processes and identify new therapeutic leads. bohrium.com The advent of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" reaction has positioned the sulfonyl fluoride motif as a central hub for DOS strategies. ox.ac.uknih.gov

A prominent example is the "Diversity Oriented Clicking (DOC)" approach, which utilizes highly reactive hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). bohrium.comnih.gov These hubs can undergo a variety of click-cycloaddition reactions with different partners to rapidly generate a wide array of heterocyclic core structures. nih.gov Following the creation of the core, the pendant sulfonyl fluoride group serves as a "SuFExable" handle for further, late-stage diversification with nucleophiles like aryl silyl (B83357) ethers. nih.gov This strategy has been used to create a diverse library of 173 unique heterocyclic sulfonyl fluorides, which was further expanded to 278 distinct compounds through SuFEx derivatization, demonstrating the power of this approach for generating chemical libraries. bohrium.comnih.gov While this compound itself is not an alkynyl hub, bifunctional derivatives containing this aliphatic sulfonyl fluoride can be employed as building blocks in DOS to introduce specific physicochemical properties into the final library members.

Table 1: Examples of Heterocyclic Cores Generated via Diversity Oriented Clicking (DOC) of SASF Hubs

Dipole/Diene PartnerResulting Heterocyclic Core
Azides1,2,3-Triazoles
Nitrile OxidesIsoxazoles
NitronesIsoxazolidines
Azomethine IminesPyrazolidines
Thio-Münchnone2,4,5-Trisubstituted Thiophenes
Dienes (e.g., Cyclopentadiene)Diels-Alder Adducts (3D structures)
This table summarizes some of the core structures synthesized using 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) hubs in cycloaddition reactions as part of a Diversity Oriented Clicking strategy. bohrium.comnih.gov

Development of Novel Synthetic Reagents and Catalysts Utilizing the Sulfonyl Fluoride Motif

The sulfonyl fluoride group is not just a stable handle for diversification but also an active participant in the development of new synthetic methods and catalytic processes. researchgate.netnih.gov Research has focused on both the catalytic installation of the sulfonyl fluoride motif and the use of this group to direct or participate in subsequent transformations. acs.orgnih.gov

Catalytic methods for synthesizing sulfonyl fluorides often involve the transition-metal-catalyzed coupling of aryl halides or boronic acids with a sulfur dioxide surrogate, followed by fluorination. acs.orgnih.gov More recently, electrochemical methods have emerged, providing a mild and environmentally benign approach to sulfonyl fluorides from widely available thiols. acs.org

Once installed, the sulfonyl fluoride group can be a key component of novel reagents or can be manipulated catalytically. For instance, a broad-spectrum, catalytic amidation of sulfonyl fluorides has been developed using 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst, enabling the efficient synthesis of sulfonamides even for sterically hindered substrates. chemrxiv.org The sulfonyl group can also act as a directing group in catalysis, for example, by chelating to a palladium catalyst to facilitate asymmetric hydrophosphination reactions. nih.gov The development of reagents like ethene-1,1-disulfonyl difluoride (EDSF) for SuFEx click chemistry further highlights how molecules built around the sulfonyl fluoride motif are expanding the toolkit of synthetic chemists. researchgate.net

Radiochemistry Applications, including ¹⁸F Radiosynthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting nuclides, most commonly fluorine-18 (B77423) (¹⁸F). researchgate.netnih.gov The development of efficient methods for incorporating ¹⁸F into molecules of interest is a critical goal in radiochemistry. nih.gov Sulfonyl fluorides have emerged as valuable precursors and reagents in this field. researchgate.netacs.org

One of the challenges in ¹⁸F-radiochemistry is the need for anhydrous conditions for nucleophilic fluorination. nih.gov Strategies involving sulfonyl fluorides can help circumvent these issues. For example, [¹⁸F]tosyl fluoride can be generated and used as a versatile source of [¹⁸F]fluoride, bypassing the traditional azeotropic drying step. wustl.edu

A significant advance has been the development of methods to directly construct the aryl-SO₂-¹⁸F bond. researchgate.net One such strategy involves the reaction of arenediazonium tosylates with a sulfur dioxide source and [¹⁸F]fluoride, enabling the late-stage ¹⁸F-fluorination of complex molecules. researchgate.net This method is compatible with a broad range of functional groups and has been used to produce ¹⁸F-labeled drug derivatives. researchgate.net While many methods focus on aryl systems, the underlying principles can be adapted for aliphatic sulfonyl fluorides like this compound, which could serve as prosthetic groups for labeling biomolecules. For instance, a reactive ¹⁸F-labeling synthon bearing a sulfonyl fluoride has been used to label cysteine-containing biomolecules. researchgate.net

Covalent Bioconjugation and Probe Development in Chemical Biology

In chemical biology, covalent probes are indispensable tools for identifying and characterizing protein function. claremont.edu The sulfonyl fluoride moiety has become a "privileged" electrophile for these applications due to its unique reactivity profile. acs.orgthieme.de Unlike more reactive groups, sulfonyl fluorides are generally stable in aqueous biological media but can be induced to react with nucleophilic amino acid residues within a protein's binding pocket. researchgate.netenamine.net

This selective reactivity makes them ideal warheads for covalent inhibitors and activity-based probes. exlibrisgroup.com A key advantage of sulfonyl fluorides is their ability to target a broader range of amino acids than traditional cysteine-targeting warheads. nih.gov Sulfonyl fluorides have been shown to react with the side chains of tyrosine, lysine, histidine, serine, and threonine. enamine.netnih.gov

For example, a sulfonyl fluoride-containing probe was developed to covalently modify a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling detailed studies of its function. nih.govrsc.org The SuFEx reaction has also been successfully adapted for bioconjugation, allowing for the attachment of small molecules to amine tags on single-stranded DNA and proteins under biocompatible conditions. nih.gov The incorporation of a this compound group into a probe would introduce a non-polar, bulky aliphatic element, which could be used to target proteins with hydrophobic binding pockets.

Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Amino AcidNucleophilic Group
TyrosinePhenolic Hydroxyl (-OH)
LysineEpsilon-Amino (-NH₂)
HistidineImidazole Ring (N)
SerineHydroxyl (-OH)
ThreonineHydroxyl (-OH)
This table lists common amino acid residues that can be covalently modified by sulfonyl fluoride-based chemical probes in biological systems. enamine.netnih.gov

Polymer Chemistry and Materials Science Applications

The robust and efficient nature of the SuFEx reaction has made it a valuable tool for polymer synthesis and materials science. researchgate.netnih.gov Polysulfates and polysulfonates are classes of polymers that possess high chemical stability and excellent mechanical properties, making them attractive as potential engineering plastics. nih.gov However, their development was historically hindered by a lack of reliable synthetic methods. nih.gov

The development of bifluoride-catalyzed SuFEx chemistry has provided a powerful solution. This process enables the step-growth polymerization of bifunctional monomers, such as a bis(aryl silyl ether) and a bis(sulfonyl fluoride), to produce high molecular weight polymers with narrow polydispersity. nih.gov Crucially, this method is effective for both aromatic and aliphatic sulfonyl fluorides. nih.gov A bifunctional monomer analogous to this compound could therefore be used to create novel polysulfonates, where the cyclohexylethyl side chains would impart specific properties such as increased solubility in organic solvents and altered thermal characteristics.

The polymerization proceeds with very low catalyst loading and is not sensitive to scale-up, making it a practical and potentially industrial process. nih.gov The SuFEx reaction is also used for post-polymerization modification, allowing for the functionalization of existing polymer chains. nih.gov

Table 3: Synthesis of Polysulfonates from Bis(sulfonyl fluoride) Monomers via SuFEx Polymerization

Aliphatic/Aromatic Bis(sulfonyl fluoride) Monomer (A)Bis(silyl ether) Monomer (B)Catalyst Loading (mol%)Mₙ (kDa)PDI
1,3-Propanedisulfonyl fluoride4,4'-(Propane-2,2-diyl)bis((tert-butyldimethylsilyl)oxy)benzene)5.017.11.63
1,4-Butanedisulfonyl fluoride4,4'-(Propane-2,2-diyl)bis((tert-butyldimethylsilyl)oxy)benzene)5.025.41.65
1,6-Hexanedisulfonyl fluoride4,4'-(Propane-2,2-diyl)bis((tert-butyldimethylsilyl)oxy)benzene)0.539.41.69
1,3-Benzenedisulfonyl fluoride4,4'-(Propane-2,2-diyl)bis((tert-butyldimethylsilyl)oxy)benzene)0.550.11.70
Data adapted from research on bifluoride-catalyzed SuFEx polymerization, demonstrating the synthesis of high molecular weight polysulfonates from various aliphatic and aromatic bis(sulfonyl fluoride) monomers. nih.gov Mₙ = number-average molecular weight; PDI = polydispersity index.

Structure Reactivity Relationship Studies of 2 Cyclohexylethanesulfonyl Fluoride Derivatives

Influence of the Cyclohexyl Moiety on Sulfonyl Fluoride (B91410) Stability and Reactivity

The stability and reactivity of sulfonyl fluorides are key determinants of their utility as covalent modifiers in chemical biology and drug discovery. The presence of a cyclohexyl group, as in 2-cyclohexylethanesulfonyl fluoride, significantly impacts these properties compared to aryl or other aliphatic analogs.

Aliphatic sulfonyl fluorides are generally known to be less stable than their aryl counterparts, often undergoing elimination reactions. acs.org However, the specific nature of the aliphatic group plays a crucial role. The cyclohexyl moiety, a bulky and non-polar group, influences the steric environment around the sulfonyl fluoride group. This steric hindrance can shield the sulfur atom from nucleophilic attack, thereby increasing its hydrolytic stability compared to less hindered aliphatic sulfonyl fluorides.

Conversely, the electron-donating nature of the alkyl chain, including the cyclohexyl group, can decrease the electrophilicity of the sulfur atom. This makes the sulfur less susceptible to nucleophilic attack, which can decrease its intrinsic reactivity towards amino acid residues. This is in contrast to aryl sulfonyl fluorides, where electron-withdrawing groups on the aromatic ring are often used to enhance reactivity. nih.gov

The interplay between steric protection and electronic deactivation by the cyclohexyl group results in a unique stability and reactivity profile for this compound and its derivatives. This balance is critical for designing probes and inhibitors that are stable enough to reach their target in a biological system but reactive enough to form a covalent bond.

Electronic and Steric Effects Governing Sulfur(VI)-Fluorine Bond Activation

The activation of the sulfur(VI)-fluorine (S(VI)-F) bond is a prerequisite for the covalent modification of proteins by sulfonyl fluorides. This activation is governed by a combination of electronic and steric factors inherent to the molecule's structure.

Electronic Effects: The reactivity of the sulfonyl fluoride is highly sensitive to the electronic properties of the substituents attached to the sulfur atom. nih.gov Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus activating the S(VI)-F bond for cleavage. Conversely, electron-donating groups, such as the cyclohexylethyl group, decrease the electrophilicity of the sulfur, leading to a less reactive sulfonyl fluoride. This effect can be quantified by examining the lowest unoccupied molecular orbital (LUMO) energy of the molecule; a lower LUMO energy generally correlates with higher reactivity. nih.gov

Steric Effects: The steric environment around the sulfonyl fluoride group also plays a critical role in its reactivity. acs.org Bulky substituents, like the cyclohexyl group, can hinder the approach of a nucleophile to the sulfur atom, thereby decreasing the rate of the covalent modification reaction. nih.gov This steric hindrance can be a double-edged sword. While it can reduce unwanted off-target reactions, it can also prevent the inhibitor from binding effectively to its intended target if the active site is sterically constrained.

The following table summarizes the general influence of electronic and steric effects on S(VI)-F bond activation:

FactorEffect on S(VI)-F Bond ActivationRationale
Electron-withdrawing groups IncreaseIncreases the electrophilicity of the sulfur atom, making it a better target for nucleophiles.
Electron-donating groups DecreaseDecreases the electrophilicity of the sulfur atom, making it less reactive towards nucleophiles.
Steric hindrance DecreasePhysically blocks the approach of a nucleophile to the sulfur atom.
Favorable binding orientation IncreaseProper positioning of the sulfonyl fluoride within the protein's active site facilitates the reaction.

Rational Design Principles for Modulating Chemoselectivity and Reaction Rates

The ability to fine-tune the reactivity and selectivity of sulfonyl fluoride-containing molecules is crucial for the development of effective and safe covalent inhibitors. acs.org Rational design principles allow chemists to modulate these properties by making specific structural modifications. researchgate.net

Modulating Reaction Rates:

The rate of reaction between a sulfonyl fluoride and a target amino acid can be controlled by altering the electronic and steric properties of the molecule.

Electronics: Introducing electron-withdrawing or electron-donating groups near the sulfonyl fluoride moiety can significantly impact the reaction rate. For instance, adding an electron-withdrawing group to an aryl sulfonyl fluoride generally increases its reactivity. nih.gov In the context of this compound, modifications to the cyclohexyl ring or the ethyl linker could be used to subtly tune the electronic environment of the sulfonyl fluoride.

Sterics: The size and shape of the molecule can be adjusted to control steric access to the sulfonyl fluoride. Increasing steric bulk around the reactive center will generally slow down the reaction rate. nih.gov

Achieving Chemoselectivity:

Chemoselectivity refers to the ability of a molecule to react with a specific type of amino acid residue over others. For sulfonyl fluorides, which can react with multiple nucleophilic residues, achieving selectivity is a key challenge. acs.orgnih.gov

Target-Specific Interactions: The non-covalent binding interactions between the inhibitor and the protein target play a crucial role in determining chemoselectivity. By designing the molecule to have high affinity and a specific binding orientation within the target's active site, the sulfonyl fluoride can be positioned to react preferentially with a particular amino acid residue. wuxiapptec.com

Intrinsic Reactivity: While the intrinsic reactivity of the sulfonyl fluoride is a factor, it is often the binding affinity and proper positioning that ultimately dictate which residue is modified. acs.org A highly reactive sulfonyl fluoride may react indiscriminately, while a less reactive one can be directed to a specific target through carefully designed molecular recognition features.

The following table illustrates how different structural modifications can be used to tune reactivity and selectivity:

Design StrategyEffect on ReactivityEffect on SelectivityExample
Incorporate electron-withdrawing groups IncreaseMay decrease if reactivity becomes too highAdding a nitro group to an aryl sulfonyl fluoride.
Incorporate electron-donating groups DecreaseMay increase by favoring specific binding over indiscriminate reactionThe alkyl group in this compound.
Increase steric bulk near sulfonyl fluoride DecreaseMay increase by preventing reaction at exposed sitesIntroducing a larger substituent on the cyclohexyl ring.
Optimize non-covalent binding Can increase effective reactivity at the target siteHighDesigning the molecule to fit perfectly into the binding pocket of the target protein.

Correlation between Molecular Architecture and Target Engagement in Covalent Modifications

The process of covalent target engagement can be broken down into two key steps:

Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site. This initial binding event is driven by interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of this initial binding is quantified by the inhibition constant (Ki). acs.org

Covalent Bond Formation: Once the inhibitor is properly positioned within the active site, the sulfonyl fluoride warhead reacts with a nearby nucleophilic amino acid residue to form a stable covalent bond. The rate of this step is represented by the inactivation rate constant (kinact). acs.org

The molecular architecture of the inhibitor influences both of these steps. A well-designed inhibitor will have a scaffold that complements the shape and chemical environment of the target's binding site, leading to a high binding affinity (low Ki). This precise positioning then facilitates the covalent reaction by bringing the sulfonyl fluoride into close proximity and in the correct orientation to the target residue. nih.gov

The importance of molecular architecture is highlighted by studies where small changes to the inhibitor's structure, distant from the reactive warhead, can have a dramatic impact on target engagement. nih.gov For example, modifying a substituent on the cyclohexyl ring of a this compound derivative could alter its binding mode and, consequently, its reactivity and selectivity towards a particular protein.

The following table summarizes the key aspects of molecular architecture and their impact on target engagement:

Architectural FeatureInfluence on Target EngagementRationale
Scaffold Shape and Size Determines binding affinity (Ki) and accessibility to the active site.A complementary shape leads to stronger non-covalent interactions and better positioning.
Functional Group Display Dictates specific non-covalent interactions (e.g., hydrogen bonding, ionic interactions).Optimizing these interactions enhances binding affinity and specificity.
Flexibility/Rigidity Affects the entropic cost of binding and the ability to adopt the optimal conformation.A pre-organized, rigid molecule may bind more tightly, while some flexibility can allow for induced-fit binding.
Position of the Warhead Critical for the covalent reaction (kinact).The warhead must be positioned correctly relative to the target nucleophile for the reaction to occur efficiently.

Future Directions and Emerging Research Avenues for 2 Cyclohexylethanesulfonyl Fluoride

Exploration of New Reaction Classes and Mechanistic Insights

While the SuFEx reaction is the cornerstone of sulfonyl fluoride (B91410) chemistry, the exploration of entirely new reaction classes for 2-cyclohexylethanesulfonyl fluoride is a primary area for future research. The reactivity of the S-F bond, often considered stable, can be harnessed through specific activation methods. capes.gov.brnih.gov

Recent advancements have demonstrated that sulfonyl fluorides can participate in transformations beyond simple nucleophilic substitution. For instance, the development of photocatalytic methods for (hetero)arylated ethenesulfonyl fluorides opens the door to novel cycloaddition reactions. researchgate.net Investigating analogous light-mediated transformations for alkyl sulfonyl fluorides like this compound could lead to the synthesis of complex cyclic sulfonamides and sultones. Furthermore, the use of water to accelerate dearomative cycloadditions in related systems suggests that unconventional reaction media could unlock unprecedented reactivity pathways. researchgate.net

Deeper mechanistic studies are crucial for guiding this exploration. Detailed mechanistic insights, often derived from a combination of kinetic analysis and density functional theory (DFT) calculations, have been instrumental in understanding complex catalytic cycles involving sulfonyl fluorides. chemrxiv.org For example, in palladium-catalyzed reactions, the sulfonyl fluoride group has been shown to act as both an acidifying group and an internal oxidant. chemrxiv.org A thorough investigation into the electronic and steric effects of the cyclohexylethyl group in this compound would provide a predictive framework for its behavior in known and novel reaction systems. Understanding the precise mechanism of S-F bond activation, whether by Lewis acids, organocatalysts, or transition metals, will be paramount. nih.govchapman.edu

Development of Catalyst-Controlled and Stereoselective Transformations

The development of catalytic methods to control the reactivity of sulfonyl fluorides is a rapidly advancing field. While SuFEx reactions can proceed under base-mediated conditions, the use of catalysts offers superior control over reaction conditions and substrate scope. nih.govnih.gov Lewis acids such as calcium(II) triflimide (Ca(NTf2)2) have proven effective in activating sulfonyl fluorides for reaction with amines, albeit sometimes requiring elevated temperatures. thieme-connect.denih.gov Future work could focus on developing more potent catalyst systems that enable these transformations for this compound at room temperature, potentially by mitigating the formation of stable catalyst-fluoride complexes that inhibit turnover. chapman.edu

A particularly exciting frontier is the development of catalyst-controlled stereoselective reactions. Recent breakthroughs have shown that alkyl sulfonyl fluorides can act as ambiphilic partners in palladium(II)-catalyzed stereoselective cyclopropanations of unactivated alkenes. chemrxiv.org In these reactions, chiral ligands on the palladium catalyst could potentially induce enantioselectivity, while the inherent mechanism favors the formation of cis-substituted cyclopropanes. chemrxiv.org Applying this methodology to this compound could provide access to a wide array of chiral cyclopropyl (B3062369) sulfones, which are valuable building blocks in medicinal chemistry.

Future research should aim to:

Screen a broader range of Lewis and Brønsted acid catalysts for activating the S-F bond.

Explore transition metal catalysis beyond palladium to uncover new transformations.

Design and implement chiral catalysts to achieve high levels of enantioselectivity in reactions involving this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The operational simplicity and robustness of many SuFEx reactions make them highly amenable to modern synthesis technologies like flow chemistry and automated platforms. sigmaaldrich.com The integration of this compound into these systems could significantly accelerate the discovery and optimization of new chemical entities.

Flow chemistry offers several advantages for handling sulfonyl fluorides, including precise control over reaction temperature, pressure, and mixing, which can lead to improved yields and safety profiles. The ability to generate and immediately use reactive intermediates in a continuous stream is another key benefit. For example, a flow reactor could be designed to synthesize this compound in an initial step, followed by its immediate reaction with a library of nucleophiles in a subsequent module to rapidly generate a diverse set of sulfonamide or sulfonate ester derivatives.

Automated synthesis platforms, which enable high-throughput experimentation, are perfectly suited for exploring the vast chemical space accessible from this compound. researchgate.net By combining robotic liquid handling with automated purification and analysis, researchers could:

Rapidly screen catalyst and solvent conditions for new reactions.

Synthesize large libraries of compounds for biological screening. nih.gov

Systematically study reaction kinetics and mechanisms.

The development of automated protocols for reactions like the Ca(NTf2)2-mediated synthesis of sulfonamides or palladium-catalyzed cyclopropanations would represent a significant step forward, enabling the rapid generation of data to fuel medicinal chemistry and materials science programs. nih.govchemrxiv.org

Advanced Applications in Targeted Covalent Chemistry and Materials Innovation

The unique reactivity of the sulfonyl fluoride group makes it an ideal "warhead" for applications in chemical biology and materials science. wuxiapptec.comnih.gov

Targeted Covalent Chemistry: Covalent inhibitors have seen a resurgence in drug discovery, offering benefits such as increased potency and prolonged duration of action. mdpi.com The sulfonyl fluoride moiety is an attractive electrophile for this purpose because it is stable under physiological conditions but can be activated to react with specific nucleophilic amino acid residues within a protein's binding site. nih.gov While cysteine has been a traditional target, SuFEx chemistry has expanded the scope to include tyrosine, lysine, histidine, serine, and threonine. nih.gov

Future research will likely involve incorporating the this compound warhead into molecules designed to target specific proteins. The cyclohexylethyl group provides a non-polar, lipophilic handle that can be optimized to fit into hydrophobic pockets of a target protein, enhancing binding affinity and selectivity. Screening libraries of such covalent probes against various enzymes could lead to the discovery of potent and selective inhibitors for previously "undruggable" targets. nih.govnih.gov

Materials Innovation: In polymer chemistry, sulfur(VI) fluorides are valuable connectors for creating novel materials. nih.gov The ability of the sulfonyl group to form strong, stable linkages (sulfonamides, sulfonates) makes it an excellent candidate for synthesizing high-performance polymers. By using bifunctional monomers, where one function is this compound, new polysulfonates and polysulfonamides can be generated. nih.gov The properties of these materials, such as thermal stability, chemical resistance, and dielectric constant, could be fine-tuned by the choice of co-monomer. The bulky cyclohexylethyl group would likely impart unique solubility and morphological characteristics to the resulting polymers, making them potentially suitable for applications in membranes, coatings, or advanced composites.

Q & A

Q. What are the standard spectroscopic techniques for confirming the structure of 2-cyclohexylethanesulfonyl fluoride, and what characteristic signals should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In 1^1H NMR, the cyclohexyl group exhibits multiplet signals between δ 1.0–2.0 ppm, while the sulfonyl fluoride moiety (SO2_2F) influences adjacent protons, causing deshielding. 19^{19}F NMR typically shows a singlet near δ 60–70 ppm for the fluorine atom in the sulfonyl fluoride group. Infrared (IR) spectroscopy confirms the S=O stretch (1350–1200 cm1^{-1}) and S-F bond (800–700 cm1^{-1}). Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (C8_8H13_{13}FO2_2S, ~192.25 g/mol) .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to humidity, as hydrolysis can generate toxic HF. Use fluoropolymer-lined gloves (e.g., Viton®) with ≥0.7 mm thickness and full-face respirators with ABEK filters during handling. Conduct work in a fume hood with negative pressure to limit vapor exposure .

Q. What synthetic routes are commonly employed to prepare sulfonyl fluorides like this compound?

  • Methodological Answer : Two primary methods:
  • Sulfur-Based Fluorination : Reacting thiols with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C yields sulfonyl fluorides.
  • Chloride-to-Fluoride Exchange : Treating sulfonyl chlorides with KF or TBAF (tetrabutylammonium fluoride) in anhydrous DMF at room temperature. Monitor reaction progress via 19^{19}F NMR to avoid over-fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing mechanisms. For example, in polar aprotic solvents (e.g., DMSO), the reaction may follow an SN_N2 pathway, while in less polar solvents (e.g., THF), steric hindrance from the cyclohexyl group could favor SN_N1. Use kinetic isotope effects (KIE) and Hammett plots to distinguish mechanisms. Control humidity rigorously, as trace water accelerates hydrolysis, skewing rate measurements .

Q. What strategies optimize the use of this compound as a warhead in covalent enzyme inhibitors?

  • Methodological Answer : Screen fluorophilic residues (e.g., lysine, tyrosine) near the enzyme active site. Employ crystallography or docking simulations to predict binding. Validate covalent modification via LC-MS/MS after tryptic digestion. Adjust pH to 7.4–8.0 to balance reactivity (higher pH increases nucleophilic attack but risks off-target binding). Compare IC50_{50} values with non-fluorinated analogs to confirm specificity .

Q. How do researchers mitigate side reactions when using this compound in cross-coupling reactions?

  • Methodological Answer : Side reactions (e.g., proto-deboronation in Suzuki couplings) are minimized by:
  • Using dry, degassed solvents to prevent oxidation.
  • Adding catalytic Ag2_2O to sequester halide byproducts.
  • Employing Pd/XPhos catalysts tolerant of sulfonyl fluorides. Monitor reaction progress via 19^{19}F NMR to detect unwanted fluoride displacement .

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